molecular formula C20H23N7O B2747972 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034448-49-0

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2747972
CAS RN: 2034448-49-0
M. Wt: 377.452
InChI Key: MSANUTAOTKJSKT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a triazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. Piperazine is a six-membered ring with two nitrogen atoms. Triazole is a five-membered ring with three nitrogen atoms. The presence of these heterocyclic rings suggests that the compound could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole, piperazine, and triazole rings in separate steps, followed by their connection through amide bonds. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The spatial arrangement of these rings could have a significant impact on the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings and the amide bonds. The compound could potentially undergo reactions such as hydrolysis, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar and nonpolar regions, and the types of intermolecular forces it can form. For example, the presence of nitrogen in the heterocyclic rings could allow the compound to form hydrogen bonds, which could affect its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole and isoxazole derivatives, including compounds structurally similar to the query compound, have been extensively explored. These studies provide a foundational understanding of the methods used to create and analyze such complex molecules. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives have been synthesized and characterized, highlighting the antibacterial and antifungal activities of these compounds (Sanjeeva, Reddy, & Venkata, 2022). This research indicates the potential of such compounds in medicinal chemistry, especially as potential leads for developing new antimicrobial agents.

Antimicrobial and Antifungal Activities

The investigation into the biological activities of compounds closely related to the query chemical has yielded promising results, particularly in the context of antimicrobial and antifungal applications. The synthesized compounds demonstrate significant activity against a variety of bacterial and fungal strains, suggesting their utility in developing new therapeutic agents to combat infectious diseases. This aligns with the broader scientific research goal of discovering novel compounds with potent biological activities (Sanjeeva, Reddy, & Venkata, 2022).

Structural Analysis and Molecular Interaction

Detailed structural analysis, including X-ray crystallography and molecular interaction studies, provides deep insights into the 3D arrangements of atoms within such compounds and their potential interaction mechanisms with biological targets. For example, the synthesis and crystal structure of related pyrazole derivatives have been reported, offering valuable information on the molecular configuration and potential binding modes with biological receptors, which is crucial for drug design and discovery processes (Cao, Dong, Shen, & Dong, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research on this compound could involve further studies to determine its properties and potential applications. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-24-19(13-17(22-24)15-7-8-15)25-9-11-26(12-10-25)20(28)18-14-21-27(23-18)16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANUTAOTKJSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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